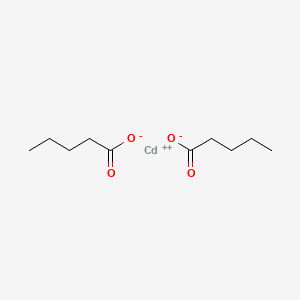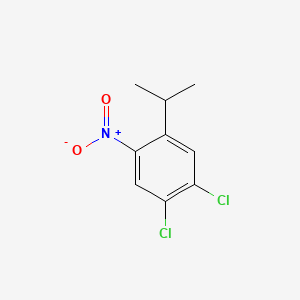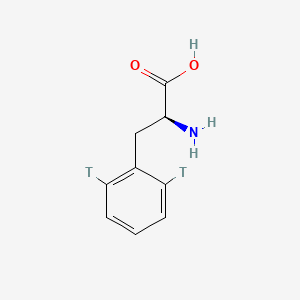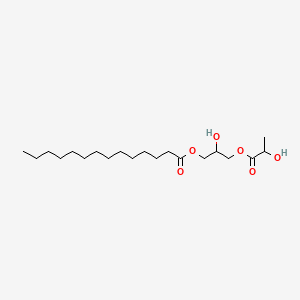
2-iso-Butoxy-4-fluorobenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-iso-Butoxy-4-fluorobenzoyl chloride is an organic compound with the molecular formula C11H12ClFO2 It is a derivative of benzoyl chloride, where the benzene ring is substituted with a fluorine atom at the 4-position and an iso-butoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-iso-Butoxy-4-fluorobenzoyl chloride typically involves the acylation of 2-iso-butoxy-4-fluorobenzoic acid with thionyl chloride or oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2-iso-Butoxy-4-fluorobenzoic acid+Thionyl chloride→2-iso-Butoxy-4-fluorobenzoyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining the anhydrous conditions required for the reaction.
Chemical Reactions Analysis
Types of Reactions: 2-iso-Butoxy-4-fluorobenzoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-iso-butoxy-4-fluorobenzoic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with this compound under mild conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Requires anhydrous conditions and a strong reducing agent.
Major Products Formed:
Nucleophilic Substitution: Produces amides, esters, or thioesters depending on the nucleophile.
Hydrolysis: Produces 2-iso-butoxy-4-fluorobenzoic acid.
Reduction: Produces the corresponding alcohol.
Scientific Research Applications
2-iso-Butoxy-4-fluorobenzoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of functionalized polymers and advanced materials.
Biological Studies: Utilized in the modification of biomolecules for studying their interactions and functions.
Mechanism of Action
The mechanism of action of 2-iso-Butoxy-4-fluorobenzoyl chloride primarily involves the activation of the carbonyl group, making it highly reactive towards nucleophiles. This reactivity facilitates the formation of new chemical bonds, enabling the synthesis of a wide range of derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
4-Fluorobenzoyl chloride: Lacks the iso-butoxy group, making it less sterically hindered and more reactive.
2-Butoxy-4-fluorobenzoyl chloride: Similar structure but with a butoxy group instead of an iso-butoxy group, leading to different steric and electronic properties.
Uniqueness: 2-iso-Butoxy-4-fluorobenzoyl chloride is unique due to the presence of both the iso-butoxy and fluorine substituents, which impart distinct steric and electronic effects. These effects influence its reactivity and the types of derivatives that can be synthesized from it.
Properties
Molecular Formula |
C11H12ClFO2 |
|---|---|
Molecular Weight |
230.66 g/mol |
IUPAC Name |
4-fluoro-2-(2-methylpropoxy)benzoyl chloride |
InChI |
InChI=1S/C11H12ClFO2/c1-7(2)6-15-10-5-8(13)3-4-9(10)11(12)14/h3-5,7H,6H2,1-2H3 |
InChI Key |
MITFOOGLDITWDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)F)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


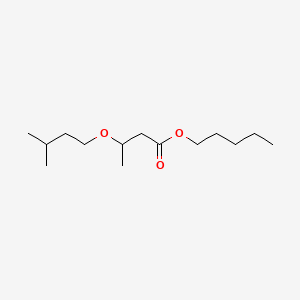
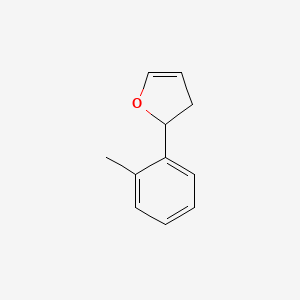
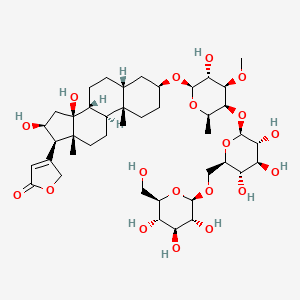
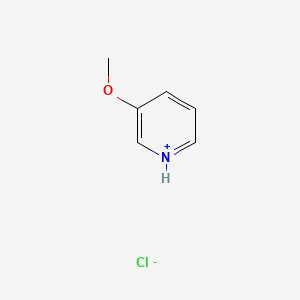


![[(3,3,5-Trimethylcyclohexyl)oxy]acetaldehyde](/img/structure/B12648453.png)
